![molecular formula C7H4IN3 B13882722 6-Iodopyrido[2,3-b]pyrazine CAS No. 351447-15-9](/img/structure/B13882722.png)
6-Iodopyrido[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodopyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family. These compounds are known for their aromatic properties and are often used in various fields of chemistry and biology due to their unique structural characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopyrido[2,3-b]pyrazine typically involves halogenation reactions. One common method is the deprotometalation-trapping reaction using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodopyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with different functional groups using palladium-catalyzed couplings with arylboronic acids or anilines.
Coupling Reactions: It can participate in copper-catalyzed C-N bond formation with azoles.
Direct Substitution: Introduction of alkylamino, benzylamino, hydrazine, and aryloxy groups at the 8th position.
Common Reagents and Conditions
Palladium Catalysts: Used for coupling reactions with arylboronic acids or anilines.
Copper Catalysts: Used for C-N bond formation with azoles.
Mixed Lithium-Zinc Combinations: Used in deprotometalation-trapping reactions.
Major Products Formed
- Pyrazino[2,3-a]carbazole
- Pyrazino[2′,3′:5,6]pyrido[4,3-b]indole
- Pyrazino[2′,3′:4,5]pyrido[2,3-d]indole
Wissenschaftliche Forschungsanwendungen
6-Iodopyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex heterocyclic compounds .
- Biology : Evaluated for its antiproliferative activity in melanoma cells and kinase inhibition .
- Medicine : Potential applications in developing antimicrobial, anti-inflammatory, antimalarial, anticancer, and antidepressant drugs .
- Industry : Used in the development of high-performance OLED materials due to its fluorescent properties .
Wirkmechanismus
The exact mechanism of action of 6-Iodopyrido[2,3-b]pyrazine is not fully understood. studies suggest that it may exert its effects through kinase inhibition, which can lead to antiproliferative activity in cancer cells . The compound’s ability to form various derivatives also allows it to interact with different molecular targets and pathways, potentially leading to diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromopyrido[3,4-b]pyrazine
- 2,3-Diphenylated quinoxaline
- 8-Bromo-7-iodopyrido[3,4-b]pyrazine
Uniqueness
6-Iodopyrido[2,3-b]pyrazine is unique due to the presence of the iodine atom at the 6th position, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various scientific research applications.
Eigenschaften
CAS-Nummer |
351447-15-9 |
|---|---|
Molekularformel |
C7H4IN3 |
Molekulargewicht |
257.03 g/mol |
IUPAC-Name |
6-iodopyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H4IN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H |
InChI-Schlüssel |
JSNHFMJHFMIZBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=NC=CN=C21)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


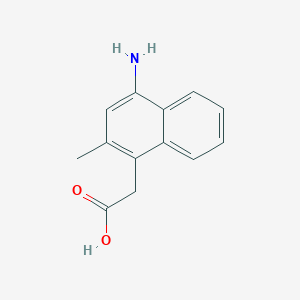
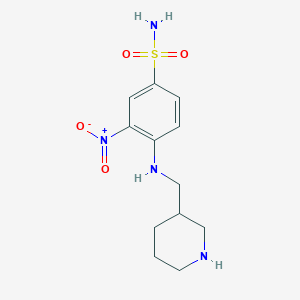
![2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13882650.png)
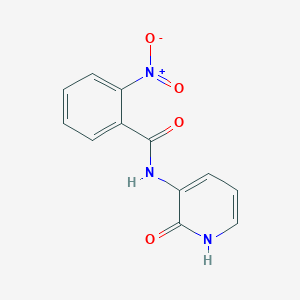
![2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine](/img/structure/B13882663.png)
![tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13882673.png)
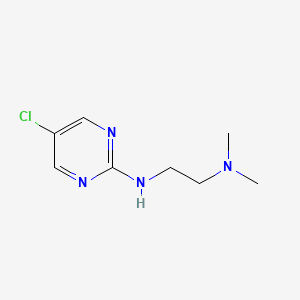
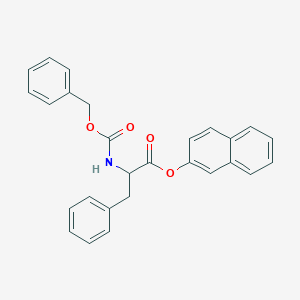
![4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B13882682.png)
![4-[4-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13882684.png)




